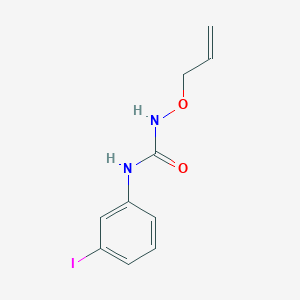
N-(allyloxy)-N'-(3-iodophenyl)urea
Description
N-(Allyloxy)-N'-(3-iodophenyl)urea is a substituted urea derivative characterized by an allyloxy group (–O–CH₂–CH=CH₂) attached to one nitrogen atom and a 3-iodophenyl group (C₆H₄–I) on the adjacent nitrogen. Ureas are renowned for their hydrogen-bonding capacity, making them pivotal in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H11IN2O2 |
|---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
1-(3-iodophenyl)-3-prop-2-enoxyurea |
InChI |
InChI=1S/C10H11IN2O2/c1-2-6-15-13-10(14)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14) |
InChI Key |
MAZSCTJMXZYROW-UHFFFAOYSA-N |
SMILES |
C=CCONC(=O)NC1=CC(=CC=C1)I |
Canonical SMILES |
C=CCONC(=O)NC1=CC(=CC=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogenated Phenyl Derivatives :
- Its applications remain exploratory in research settings .
- Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) : A commercial herbicide, demonstrating that electron-withdrawing groups (e.g., CF₃) enhance agrochemical activity .
Key Insight : The 3-iodophenyl group in the target compound may confer superior binding affinity in enzyme inhibition compared to chlorine or fluorine analogs, though this requires empirical validation.
Structural and Functional Comparisons
Table 1: Comparative Properties of Urea Derivatives
Allyloxy Group vs. Alkyl/Aryl Substituents :
Iodine vs. Other Halogens :
Challenges for this compound :
- Allyloxy groups may necessitate protection/deprotection strategies to prevent side reactions during synthesis.
- Iodine’s sensitivity to light and oxidation demands inert conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


